molecular formula C11H7N3 B1338378 [2,2'-Bipyridine]-6-carbonitrile CAS No. 4392-85-2

[2,2'-Bipyridine]-6-carbonitrile

Cat. No. B1338378
CAS RN: 4392-85-2
M. Wt: 181.19 g/mol
InChI Key: QLZHLNAALBJVOE-UHFFFAOYSA-N
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Patent
US07767665B2

Procedure details

2,2′-Bipyridyl N-oxide (2.8 g, 16 mmol) was dissolved in nitroethane (50 ml), and trimethylsilyl cyanide (6.4 g, 65 mmol) and N,N-dimethylcarbamoyl chloride (3.7 g, 35 mmol) were added thereto. The mixture was stirred at room temperature for 36 hrs. The solvent was evaporated, and the residue was subjected to a silica gel column chromatography. The fractions eluted with hexane-ethyl acetate (3:1, v/v) were collected, concentrated and recrystallized from hexane-ethyl acetate to give the titled compound (1.2 g, 43%) as white crystals.
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
nitroethane
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
3.7 g
Type
reactant
Reaction Step Two
Yield
43%

Identifiers

REACTION_CXSMILES
[N+:1]1([O-])[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)=[CH:3][CH:4]=[CH:5][CH:6]=1.C[Si]([C:18]#[N:19])(C)C.CN(C)C(Cl)=O>[N+](CC)([O-])=O>[C:18]([C:6]1[N:1]=[C:2]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][N:8]=2)[CH:3]=[CH:4][CH:5]=1)#[N:19]

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[N+]=1(C(=CC=CC1)C1=NC=CC=C1)[O-]
Name
nitroethane
Quantity
50 mL
Type
solvent
Smiles
[N+](=O)([O-])CC
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
3.7 g
Type
reactant
Smiles
CN(C(=O)Cl)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 36 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
WASH
Type
WASH
Details
The fractions eluted with hexane-ethyl acetate (3:1
CUSTOM
Type
CUSTOM
Details
v/v) were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
recrystallized from hexane-ethyl acetate

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
C(#N)C1=CC=CC(=N1)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 41.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.